2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid
Description
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid (CAS No. 25177-63-3) is an indole-derived acetic acid compound characterized by two chlorine atoms at positions 5 and 7 of the indole ring and a methyl group at position 2. Its molecular formula is C₁₁H₉Cl₂NO₂, with a molecular weight of 258.10 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which share the indole-3-acetic acid scaffold. The dichloro substitution pattern likely enhances lipophilicity and binding affinity to biological targets, such as cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
2-(5,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKSIOCGHSBYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284368 | |
| Record name | 5,7-Dichloro-2-methylindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-67-7 | |
| Record name | 5,7-Dichloro-2-methylindoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-2-methylindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloro-2-methyl-1H-indole as the starting material.
Halogenation: The indole undergoes halogenation to introduce chlorine atoms at the 5 and 7 positions.
Methylation: The indole is then methylated at the 2 position to introduce the methyl group.
Acetylation: Finally, the indole is acetylated to introduce the acetic acid group at the 3 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations:
For example, the dichloro derivative (258.10 g/mol) is heavier and more lipophilic than its difluoro analog (287.26 g/mol) . Positional Influence: Chlorine at positions 5 and 7 (as in the target compound) may optimize steric and electronic interactions with enzyme active sites. Caron & Vazquez (2003) demonstrated that 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl acetic acid acts as a COX-2 inhibitor, highlighting the importance of halogen placement .
Functional Group Modifications: Methyl vs. Methoxy Substitution: Indomethacin’s methoxy group (OCH₃) at position 5 enhances electron-donating effects, which may alter COX-1/COX-2 selectivity .
Fluoro-substituted analogs, such as 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Synthetic Accessibility :
Biological Activity
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative with significant potential in medicinal chemistry. This compound is characterized by its unique dichloro substitution and has been evaluated for various biological activities, including antimicrobial and anticancer properties.
The compound's molecular characteristics are essential for understanding its biological activity:
| Property | Value |
|---|---|
| CAS Number | 123444-96-2 |
| Molecular Formula | C11H9Cl2NO2 |
| Molecular Weight | 258.1 g/mol |
| IUPAC Name | 2-(5,7-dichloro-1H-indol-3-yl)acetic acid |
| Melting Point | Not specified |
The biological activity of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets within cells. It has been suggested that the compound may inhibit specific enzymes, such as monoamine oxidase, which plays a crucial role in neurotransmitter metabolism. This inhibition could lead to altered neurotransmitter levels, potentially impacting neurological functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its potency against resistant strains:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Pseudomonas aeruginosa | 0.75 | Bactericidal |
The compound has also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .
Anticancer Activity
In addition to its antimicrobial effects, 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid has been investigated for its anticancer properties. Studies have shown that it can reduce the viability of various cancer cell lines, including lung cancer (A549 cells). The compound's mechanism may involve the induction of apoptosis or cell cycle arrest:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Cytotoxic |
| MCF-7 (Breast Cancer) | 15.0 | Cytostatic |
Further investigations revealed that the compound acts on multiple pathways involved in cancer cell survival and proliferation, highlighting its potential as a therapeutic agent .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy against multidrug-resistant strains of bacteria. Results indicated significant inhibition of biofilm formation and bacterial growth, suggesting potential applications in treating infections caused by resistant pathogens .
- Anticancer Trials : In vitro trials involving A549 lung cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
